2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-({4-[(2-Phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a 2-phenylethylamino group at position 4 and a sulfanyl-linked acetamide moiety at position 2. Quinazoline derivatives are well-documented for their pharmacological relevance, particularly as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .
Properties
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4OS/c26-25(27,28)18-9-6-10-19(15-18)30-22(33)16-34-24-31-21-12-5-4-11-20(21)23(32-24)29-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,30,33)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUEGXABCIEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline scaffold Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a valuable intermediate for synthesizing more complex organic molecules. Its unique structure allows for exploring new chemical reactions and developing novel synthetic methodologies.
- Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and substitution, which are crucial for understanding its reactivity profile and potential modifications.
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Biology
- Biological Probes : The compound has potential as a biological probe for studying cellular processes and molecular interactions. Its ability to interact with specific molecular targets makes it suitable for investigating various biological pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in treating infections.
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Medicine
- Therapeutic Potential : Quinazoline derivatives have been extensively studied for their therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. This particular compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The mechanism involves interaction with specific enzymes and receptors, modulating cellular signaling pathways that are critical in disease progression .
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research demonstrated that this compound exhibits potent activity against certain bacterial strains, with minimum inhibitory concentrations comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapies.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific targets involved in cancer cell signaling pathways, leading to apoptosis in treated cells .
Mechanism of Action
The mechanism of action of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Anti-Inflammatory Activity
- Target Compound: Likely shares anti-inflammatory properties with quinazolinone analogs. The trifluoromethyl group may enhance target binding compared to chlorophenyl derivatives .
- 2-Substituted Quinazolinones: Moderate activity linked to acetamide flexibility; bulkier groups (e.g., phenylethylamino) may improve selectivity for cyclooxygenase (COX) isoforms .
Antimicrobial Potential
- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide : Demonstrated structural mimicry of benzylpenicillin, suggesting β-lactamase resistance or enhanced bacterial membrane penetration .
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, attributed to the amide-thioether pharmacophore .
Anti-Exudative Effects
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives: At 10 mg/kg, these compounds reduced inflammation comparably to diclofenac (8 mg/kg) in pleurisy models, highlighting the role of sulfanyl-acetamide motifs in exudate suppression .
Biological Activity
The compound 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and underlying mechanisms of action.
- CAS Number : 422532-47-6
- Molecular Formula : C28H29N5OS
- Molecular Weight : 483.6 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | S. aureus |
| Control (Ciprofloxacin) | 1.0 | S. aureus |
These results suggest that the compound possesses a promising profile as an antimicrobial agent, particularly due to the trifluoromethyl group which has been associated with enhanced biological activity in similar compounds .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results are summarized in the following table:
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
| A549 | 10.8 | Inhibition of ERK1/2 signaling pathway |
| HepG2 | 12.5 | Cell cycle arrest in G1 phase |
The compound demonstrated significant cytotoxicity, with EC50 values indicating effective inhibition of cell growth compared to standard anticancer drugs like doxorubicin . The mechanism appears to involve apoptosis induction and disruption of key signaling pathways, such as ERK1/2.
The biological mechanisms by which this compound exerts its effects include:
- Inhibition of Kinases : The presence of the quinazoline moiety is known to inhibit tyrosine kinases, which are crucial for cancer cell proliferation.
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased activation of caspases, suggesting a pro-apoptotic effect.
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
Case Studies
Several case studies have reported on the efficacy of similar compounds derived from quinazoline scaffolds:
- Case Study 1 : A study involving a related quinazoline derivative showed an IC50 value of 8 µM against MCF-7 cells, indicating strong anticancer properties .
- Case Study 2 : Another study on a thiadiazole derivative revealed significant cytotoxicity across various cancer cell lines, reinforcing the potential of sulfur-containing heterocycles in drug development .
Q & A
Basic: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
Methodological Answer:
Synthetic optimization requires systematic parameter screening. A reflux procedure in glacial acetic acid (3.5–5 h) with stoichiometric control of the quinazoline precursor and sulfanyl-acetamide intermediate is recommended to minimize side reactions. Design of Experiments (DoE) principles, such as factorial design, can identify critical factors (e.g., temperature, solvent purity, and molar ratios). For example, demonstrates that maintaining a 1:1.1 molar ratio of starting materials reduces unreacted intermediates, improving yields >75%. Post-synthesis purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .
Basic: What spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent environments (e.g., trifluoromethyl phenyl protons at δ 7.4–7.6 ppm, quinazoline aromatic protons at δ 8.1–8.3 ppm).
- 19F NMR confirms the -CF₃ group (δ -62 to -65 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 515.12).
- X-ray Crystallography: Resolves sulfanyl bridge geometry and dihedral angles between quinazoline and acetamide moieties. and highlight similar triazole/quinazoline derivatives analyzed via single-crystal diffraction (space group P1̄, R factor <0.05) .
Advanced: How can contradictory biological activity data between in vitro and in vivo studies be resolved?
Methodological Answer:
Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). To address this:
Metabolic Stability Assays: Use liver microsomes (human/rodent) to identify degradation hotspots (e.g., sulfanyl bond hydrolysis).
Proteomic Profiling: Compare target engagement in cell lysates (e.g., kinase inhibition IC₅₀) versus plasma protein binding.
Formulation Adjustments: Introduce PEGylation or lipid nanoparticles to enhance bioavailability, as seen in for similar quinazolinone derivatives .
Advanced: What computational strategies predict binding affinity and selectivity for kinase targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions, as modeled in using quantum chemical calculations.
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes (50 ns trajectories, AMBER forcefield). The quinazoline core’s planar structure shows strong π-π stacking with tyrosine residues (e.g., EGFR Y1045).
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., replacing sulfanyl with sulfonyl reduces affinity by ~2 kcal/mol) .
Advanced: How do modifications to the sulfanyl or trifluoromethyl groups impact physicochemical properties?
Methodological Answer:
- Sulfanyl Group (–S–):
- Trifluoromethyl (–CF₃):
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Kinase Inhibition (FRET-Based): Screen at 10 µM against a panel (e.g., EGFR, HER2, PDGFR). IC₅₀ values <1 µM suggest therapeutic potential.
- Cytotoxicity (MTT Assay): Test in cancer cell lines (e.g., A549, MCF-7). EC₅₀ <10 µM warrants further study.
- Solubility/Permeability: Use Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s) and parallel artificial membrane assay (PAMPA) .
Advanced: How can reaction path search methods improve synthesis scalability?
Methodological Answer:
’s ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with robotic high-throughput experimentation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
